molecular formula C22H29N5O B2819598 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-41-6

2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2819598
CAS RN: 2097927-41-6
M. Wt: 379.508
InChI Key: SBWKOJBYDMSKAY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a tetrahydroquinazoline and a hexahydrocinnolinone. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antibacterial Agents

This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated that derivatives of similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Antiviral Applications

The compound’s unique molecular framework makes it a candidate for antiviral research. It can inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. Studies have demonstrated that similar compounds can reduce viral plaque formation, indicating their effectiveness in controlling viral infections .

Cancer Therapeutics

Due to its ability to modulate various cellular pathways, this compound is being explored for its anticancer properties. It can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Research has shown that compounds with similar structures can selectively inhibit cancer cell growth while sparing normal cells .

Neuroprotective Agents

The compound’s potential neuroprotective effects are being investigated for treating neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases. Studies have highlighted the neuroprotective properties of related compounds in preclinical models.

Anti-inflammatory Agents

This compound is also being studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. Research has shown that similar compounds can effectively reduce inflammation and improve symptoms in animal models.

Antimalarial Agents

The compound’s structure suggests it could be effective against malaria parasites. It can interfere with the parasite’s life cycle, reducing its ability to replicate and cause disease. Research has demonstrated that related compounds have potent antimalarial activity, providing a basis for further investigation.

These applications highlight the versatility and potential of 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one in various fields of scientific research. Each application offers a promising avenue for developing new therapeutic agents and advancing our understanding of these complex biological processes.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Research on antibacterial activity Antiviral study Cancer therapeutics Neuroprotective agents Anti-inflammatory properties : Antioxidant properties : Antifungal applications : Antimalarial agents

properties

IUPAC Name

2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKOJBYDMSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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